

Application Notes: (R)-MLT-985 Cell Viability Assay in Lymphoma Cell Lines

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Compound of Interest

Compound Name: (R)-MLT-985

Cat. No.: B6890452

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-MLT-985 is a potent and selective, allosteric, and orally active inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1).[1] MALT1 is a paracaspase that functions as a critical downstream component of the CARD11-BCL10-MALT1 (CBM) signaling complex.[2][3] This complex plays a pivotal role in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is essential for the proliferation and survival of certain B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[2][4] In ABC-DLBCL, constitutive activation of the B-cell receptor (BCR) and Toll-like receptor (TLR) pathways leads to chronic NF-κB signaling, making MALT1 an attractive therapeutic target. **(R)-MLT-985** inhibits the protease activity of MALT1, thereby blocking the cleavage of its substrates (e.g., BCL10, CYLD, and RelB), which ultimately suppresses NF-κB activity and induces apoptosis in MALT1-dependent lymphoma cells.

These application notes provide a detailed protocol for assessing the effect of **(R)-MLT-985** on the viability of lymphoma cell lines and summarize key quantitative data.

Data Presentation

The following tables summarize the in vitro efficacy of **(R)-MLT-985** in the MALT1-dependent ABC-DLBCL cell line, OCI-Ly3.

Table 1: In Vitro Activity of **(R)-MLT-985** in OCI-Ly3 Lymphoma Cells

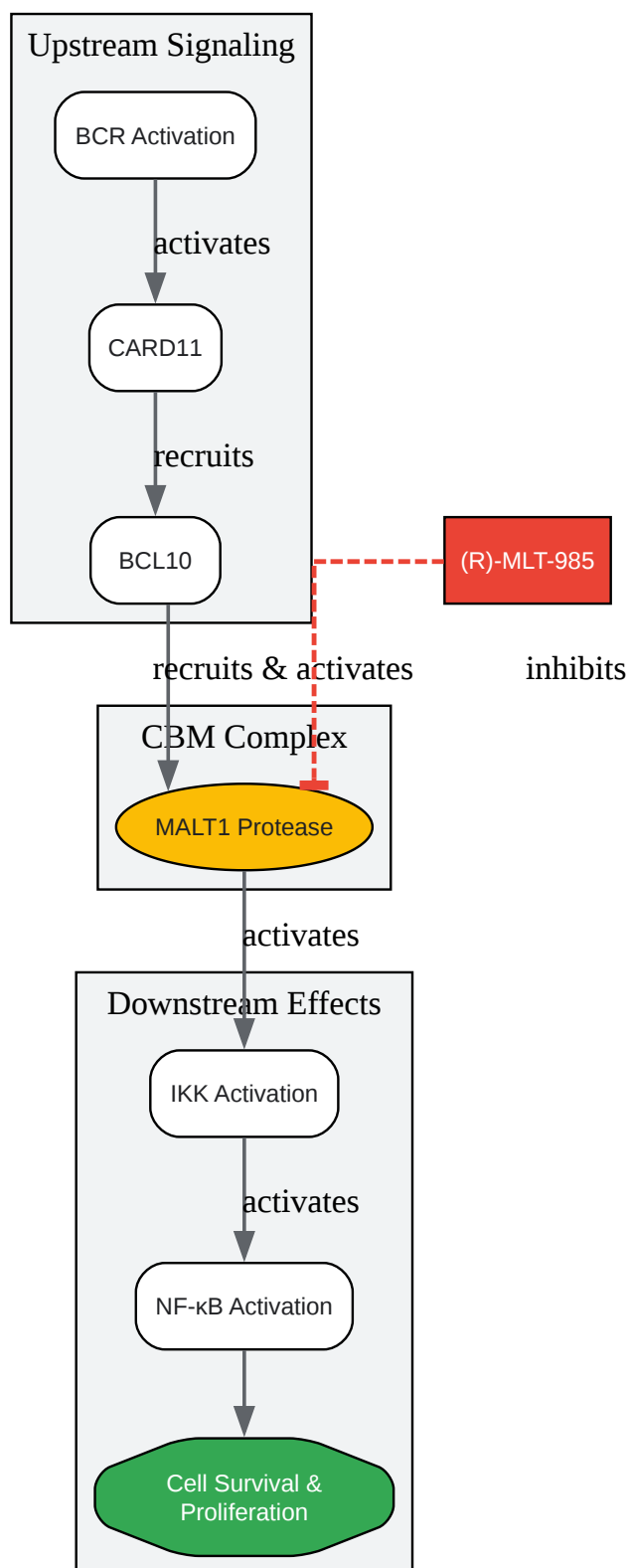
Assay Type	Cell Line	Parameter	Value	Reference
MALT1 Inhibition	-	IC ₅₀	3 nM	
Antiproliferative Activity	OCI-Ly3	IC ₅₀	0.03 μM	
ROS Production Inhibition	OCI-Ly3	IC ₅₀	0.24 μM	

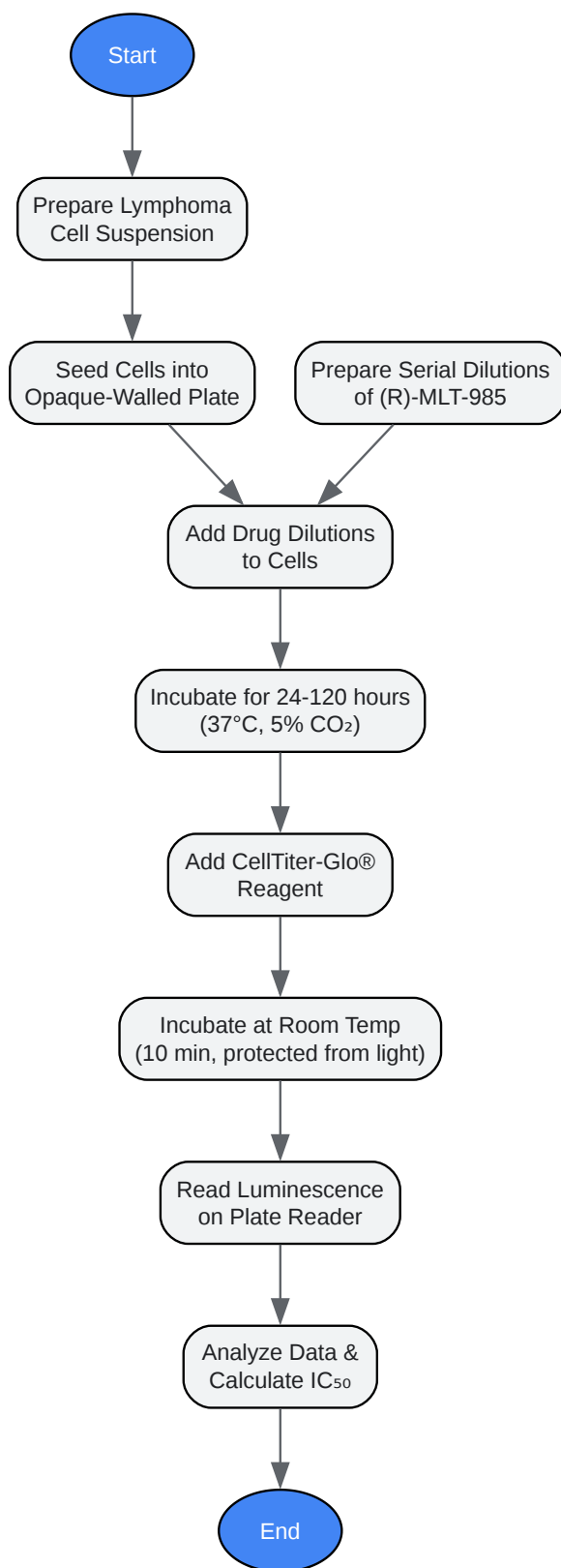
Table 2: Effect of **(R)-MLT-985** on MALT1 Substrate Cleavage in ABC-DLBCL Cells

Cell Line	Concentration Range	Incubation Time	Effect	Reference
ABC-DLBCL Cells	10 - 1000 nM	24 h	Blocked cleavage of MALT1 substrates BCL10, CYLD, and RELB.	

Signaling Pathway

The diagram below illustrates the role of MALT1 in the NF-κB signaling pathway and the point of intervention for **(R)-MLT-985**. In ABC-DLBCL, upstream signals from the B-cell receptor (BCR) lead to the formation of the CBM complex. MALT1, as part of this complex, acts as both a scaffold and a protease. Its proteolytic activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20, and activates other proteins, leading to the activation of the IKK complex and subsequent nuclear translocation of NF-κB transcription factors, promoting cell survival and proliferation. **(R)-MLT-985** allosterically inhibits the protease function of MALT1.





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- 4. Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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